molecular formula C14H18N4O3 B2423456 N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439094-90-3

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2423456
CAS No.: 439094-90-3
M. Wt: 290.323
InChI Key: HIKKQAUIKIWTNH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound designed for research applications. It is part of a class of molecules characterized by an acetamide linker connecting a 3,4-dimethoxyphenethyl group to a 1,2,4-triazole heterocycle. This structural motif is commonly investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Structural Features and Research Relevance The core structure of this compound integrates two key pharmacophoric elements: a dimethoxyphenethylamine unit and a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to participate in hydrogen bonding, which is crucial for binding to enzyme active sites. Researchers are exploring similar N-(3,4-dimethoxyphenethyl)acetamide derivatives for their potential biological properties. For instance, compounds with indole-oxadiazole and indazole appendages are subjects of scientific interest, suggesting that this triazole-bearing analog is a valuable candidate for screening in biological assays. Applications in Research This compound is intended for non-human research purposes only. Its primary applications include use as a standard or building block (synthon) in organic synthesis, particularly for constructing more complex molecules. In biological research, it may be utilized as a probe to study biochemical pathways or in high-throughput screening campaigns to identify new lead compounds with desired activity. Researchers value these properties for early-stage drug discovery and chemical biology studies. Handling and Usage This product is offered for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations regarding the use and disposal of laboratory chemicals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-12-4-3-11(7-13(12)21-2)5-6-16-14(19)8-18-10-15-9-17-18/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKKQAUIKIWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Attachment of the Dimethoxyphenethyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced to the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could potentially target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound would be determined by its specific chemical structure and the resulting biological activity, which may offer advantages over similar compounds in terms of potency, selectivity, or reduced side effects.

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS No. 439094-90-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H18N4O3
  • Molar Mass : 290.32 g/mol
  • CAS Number : 439094-90-3

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the reaction of 3,4-dimethoxyphenethylamine with appropriate acylating agents and triazole derivatives. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed potent activity against a range of bacterial strains. Specifically, this compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.8
A549 (lung cancer)20.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Assay Type Result
AChE Inhibition IC500.25 µM
Neuroprotection in vitroSignificant at 10 µM

Case Studies

One notable case study involved the administration of this compound in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced markers of oxidative stress compared to control groups.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Triazole formationHydrazine hydrate, nitrile, 70°C, 12h65–75%
Acetamide couplingEDC, HOBt, DMF, RT, 24h80–85%

Advanced: How does the compound interact with biological targets, and what methodologies validate these interactions?

Methodological Answer:
The compound’s triazole and acetamide groups enable interactions with fungal CYP51 (lanosterol 14α-demethylase) and human kinase targets (e.g., EGFR). Validation methods include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric monitoring of ergosterol synthesis (fungal targets) or ATPase activity (kinases) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with CYP51 (PDB: 1EA1) or EGFR (PDB: 1M17) .
  • SAR Studies : Modify substituents (e.g., methoxy groups) to correlate structural changes with activity shifts .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., triazole protons at δ 8.1–8.3 ppm) and methoxy groups (δ 3.7–3.8 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.5) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Re-test the compound under uniform conditions (e.g., CLSI guidelines for antifungal susceptibility) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-Study Comparison : Compare substituent effects; e.g., 3,4-dimethoxy groups enhance antifungal activity but reduce solubility, altering apparent potency .

Advanced: What strategies are effective for designing analogues with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute methoxy groups with trifluoromethoxy to enhance metabolic stability .
  • Prodrug Design : Introduce ester linkages (e.g., acetyl) to improve oral bioavailability .
  • LogP Optimization : Use HPLC-derived logP values to balance lipophilicity (target: 2–3) for blood-brain barrier penetration .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store at –20°C in amber vials under inert atmosphere (argon) to prevent oxidation of methoxy groups. Lyophilized samples retain stability for >2 years with desiccants (e.g., silica gel) .

Advanced: How to evaluate the compound’s ADME properties in preclinical models?

Methodological Answer:

  • Absorption : Caco-2 cell monolayers to measure apparent permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
  • Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated degradation pathways .
  • Excretion : Radiolabeled compound (³H or ¹⁴C) in rodent models to quantify renal vs. fecal clearance .

Advanced: What computational methods aid in target identification for this compound?

Methodological Answer:

  • Phylogenetic Profiling : Compare target homology across species (e.g., fungal vs. human CYP51) .
  • Chemoproteomics : Use affinity-based probes (e.g., click chemistry-modified analogues) to pull down binding proteins from cell lysates .
  • Network Pharmacology : Construct protein interaction networks (STRING database) to identify secondary targets .

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